Jatrophane 4
Overview
Description
Jatrophane 4 is a macrocyclic diterpene compound found in plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties . This compound, in particular, has garnered attention for its potential as a powerful inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Mechanism of Action
Target of Action
Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . This compound acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .
Mode of Action
It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .
Biochemical Pathways
This compound, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .
Result of Action
The primary result of this compound’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes this compound a potential candidate for use in combination therapies to overcome drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jatrophane 4 involves several key steps, including regioselective chelation-controlled lithiation of a vinyl dibromide precursor . This method allows for the selective alkylation of the more hindered bromide, facilitating the formation of the desired macrocyclic structure . The reaction conditions typically involve the use of organolithium reagents and careful control of temperature and solvent to achieve high selectivity and yield .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis of similar diterpenes often involves large-scale extraction from Euphorbia species, followed by purification using chromatographic techniques . Advances in synthetic chemistry may also enable the scalable production of this compound through optimized synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Jatrophane 4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions at specific positions on the macrocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Jatrophane 4 has a wide range of scientific research applications:
Comparison with Similar Compounds
Lathyrane: Another macrocyclic diterpene with similar biological activities.
Ingenane: Known for its anti-cancer properties and structural complexity.
Pepluane: Exhibits anti-inflammatory and cytotoxic activities.
Uniqueness of Jatrophane 4: this compound stands out due to its potent inhibition of P-glycoprotein and its ability to reverse multidrug resistance in cancer cells . Its unique structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHKWWZWFNDND-WZUBBBPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098138 | |
Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-88-6 | |
Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was Jatrophane 4 characterized in the research?
A1: The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:
- 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].
Q2: Are there any known structure-activity relationships (SAR) for this compound or related compounds?
A3: While the provided research doesn't delve into specific SAR studies for this compound, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including this compound) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.
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